N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20197537
InChI: InChI=1S/C21H17N3O2/c1-14-19(15-8-3-2-4-9-15)20(24-21(25)18-12-7-13-26-18)23-17-11-6-5-10-16(17)22-14/h2-13,19H,1H3,(H,23,24,25)
SMILES:
Molecular Formula: C21H17N3O2
Molecular Weight: 343.4 g/mol

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide

CAS No.:

Cat. No.: VC20197537

Molecular Formula: C21H17N3O2

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide -

Specification

Molecular Formula C21H17N3O2
Molecular Weight 343.4 g/mol
IUPAC Name N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)furan-2-carboxamide
Standard InChI InChI=1S/C21H17N3O2/c1-14-19(15-8-3-2-4-9-15)20(24-21(25)18-12-7-13-26-18)23-17-11-6-5-10-16(17)22-14/h2-13,19H,1H3,(H,23,24,25)
Standard InChI Key KCJDQXLNWQZJTL-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=CO4

Introduction

Molecular Details

  • IUPAC Name: N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide

  • Molecular Formula: C20H17N3O2

  • Molecular Weight: 331.37 g/mol

  • Structure: The compound consists of a 1,5-benzodiazepine core substituted with a phenyl group at position 3, a methyl group at position 4, and an amide linkage to a furan ring at position 2.

Computed Descriptors

  • SMILES Notation: CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=CO4

  • InChIKey: VLTZBEWXHYYNJC-UHFFFAOYSA-N

General Approach

The synthesis of benzodiazepine derivatives typically involves the condensation of o-phenylenediamines with β-keto esters or related compounds under reflux conditions in organic solvents like xylene or ethanol. For this specific compound:

  • Intermediate Formation: A substituted o-phenylenediamine reacts with an appropriate ester (e.g., ethyl benzoylacetate) to form the benzodiazepine core.

  • Functionalization: The resulting benzodiazepine is further reacted with furan-2-carboxylic acid chloride in the presence of a base (e.g., triethylamine) to introduce the furan carboxamide group.

Reaction Conditions

The reaction is typically conducted under mild conditions to preserve the integrity of the benzodiazepine ring system:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Catalyst: Weak bases like potassium carbonate

  • Temperature: Room temperature to moderate heating (~50°C)

Benzodiazepine Core Activity

Benzodiazepines are well-known for their interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). They exhibit:

  • Anxiolytic Effects: Reduction of anxiety symptoms.

  • Sedative-Hypnotic Properties: Induction of sleep and relaxation.

  • Anticonvulsant Activity: Prevention of seizures through CNS depression.

Furan Carboxamide Modification

The addition of a furan carboxamide moiety may enhance the compound's pharmacokinetic properties (e.g., bioavailability) and introduce novel biological activities:

  • Improved Binding Affinity: The furan ring can engage in π-stacking interactions with receptor sites.

  • Potential Anticancer Activity: Similar derivatives have shown cytotoxic effects against tumor cells by inducing apoptosis.

Spectroscopic Characterization

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure:

TechniqueKey Observations
¹H NMRSignals for aromatic protons (~7–8 ppm), methyl group (~2 ppm), and amide NH (~9 ppm).
¹³C NMRPeaks corresponding to carbonyl carbon (~170 ppm), aromatic carbons (~120–140 ppm).
Mass SpectrometryMolecular ion peak at m/z = 331, confirming molecular weight.

Biological Screening

Although specific data for this compound is limited, related benzodiazepine derivatives have been tested for:

  • Antitumor Activity: Inhibition of cell proliferation in cancer models.

  • CNS Effects: Modulation of GABAergic neurotransmission leading to anxiolytic and sedative outcomes.

Comparative Analysis

To contextualize the significance of this compound, it is compared with other benzodiazepine derivatives:

PropertyN-(4-Methyl Derivative)Standard Benzodiazepines
CNS ActivityLikely similar due to shared coreHigh
ModificationsFuran carboxamide enhances solubilityMinimal
Potential Anticancer ApplicationsModerate (based on structural analogs)Rare

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